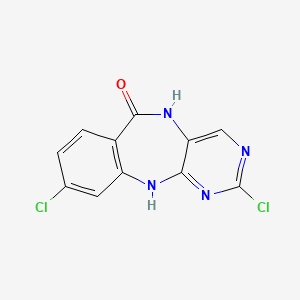![molecular formula C16H13N3O4S B12814524 8'-Methoxy-3-methyl-6'-nitrospiro[1,3-benzothiazole-2,2'-1,3-benzoxazine] CAS No. 32432-60-3](/img/structure/B12814524.png)
8'-Methoxy-3-methyl-6'-nitrospiro[1,3-benzothiazole-2,2'-1,3-benzoxazine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Initial Reactant Preparation: Starting with basic organic molecules.
Reaction Conditions: Utilizing catalysts, solvents, and controlled temperatures to facilitate the desired chemical reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the pure compound.
Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures .
Análisis De Reacciones Químicas
NSC 281237 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The gain of electrons, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts to ensure the reactions proceed efficiently. The major products formed depend on the specific reaction pathway chosen .
Aplicaciones Científicas De Investigación
NSC 281237 has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: Employed in cell culture studies to understand its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, where it may act as an inhibitor or modulator of specific biological targets.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes
Mecanismo De Acción
The mechanism by which NSC 281237 exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to changes in cellular function. Detailed studies would be required to elucidate the exact molecular interactions and pathways involved .
Comparación Con Compuestos Similares
NSC 281237 can be compared with other similar compounds in terms of its chemical structure, reactivity, and applications. Similar compounds include:
NSC 125973: Known for its use in cancer research.
NSC 123456: Another compound with potential therapeutic applications.
NSC 654321: Studied for its effects on cellular processes.
The uniqueness of NSC 281237 lies in its specific chemical structure and the particular biological pathways it affects, making it a valuable compound for targeted research .
Propiedades
Número CAS |
32432-60-3 |
|---|---|
Fórmula molecular |
C16H13N3O4S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
8'-methoxy-3-methyl-6'-nitrospiro[1,3-benzothiazole-2,2'-1,3-benzoxazine] |
InChI |
InChI=1S/C16H13N3O4S/c1-18-12-5-3-4-6-14(12)24-16(18)17-9-10-7-11(19(20)21)8-13(22-2)15(10)23-16/h3-9H,1-2H3 |
Clave InChI |
JGIKROQFAHLLIJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2SC13N=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


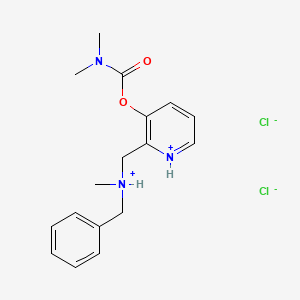

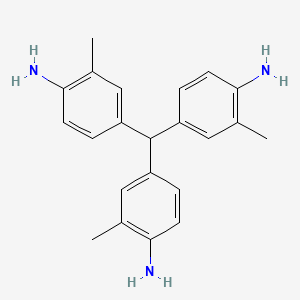
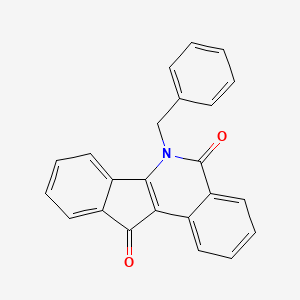

![5-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B12814485.png)
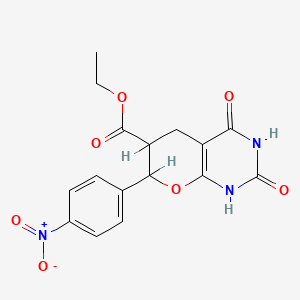
![7-[[2-(2-Aminothiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B12814490.png)
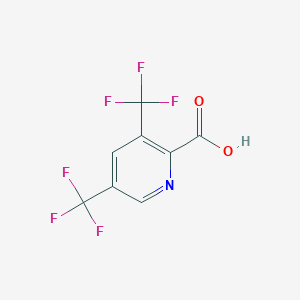
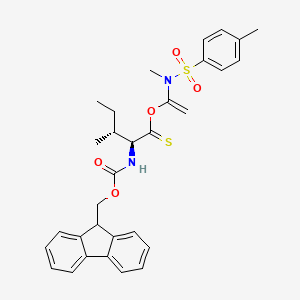
![2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one](/img/structure/B12814510.png)

